2-Chloro-2',4',6'-trimethoxychalcone
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Overview
Description
2-Chloro-2’,4’,6’-trimethoxychalcone is a chalcone derivative with the molecular formula C18H17ClO4 and a molecular weight of 332.78 g/mol Chalcones are a class of natural compounds known for their diverse biological activities and are characterized by the presence of an α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2’,4’,6’-trimethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chloroacetophenone and 2,4,6-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 2-Chloro-2’,4’,6’-trimethoxychalcone are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2’,4’,6’-trimethoxychalcone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated carbonyl compounds.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated carbonyl compounds. Substitution reactions can result in various derivatives depending on the nucleophile introduced.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It has shown potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as optical or electronic materials.
Mechanism of Action
The mechanism of action of 2-Chloro-2’,4’,6’-trimethoxychalcone is not fully understood, but it is believed to involve multiple molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can interact with various biological molecules, leading to the inhibition of enzymes or the modulation of signaling pathways. For example, it may inhibit key enzymes involved in inflammation or cancer cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
2-Chloro-2’,4’,6’-trimethoxychalcone can be compared with other chalcone derivatives, such as:
- 4’-Chloro-3,4,5-trimethoxychalcone
- 5’-Chloro-2’-hydroxy-3,4,5-trimethoxychalcone
- 3’,5’-Dichloro-2’-hydroxy-3,4,5-trimethoxychalcone
These compounds share similar structural features but differ in the position and type of substituents on the aromatic rings. The unique combination of substituents in 2-Chloro-2’,4’,6’-trimethoxychalcone may contribute to its distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO4/c1-21-13-10-16(22-2)18(17(11-13)23-3)15(20)9-8-12-6-4-5-7-14(12)19/h4-11H,1-3H3/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALXXUGYOUKCIH-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=CC=C2Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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